molecular formula C14H21N3O2 B1445490 Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate CAS No. 1407532-82-4

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate

Cat. No.: B1445490
CAS No.: 1407532-82-4
M. Wt: 263.34 g/mol
InChI Key: CWQIPXOVFSXMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • Pyridine protons :
    • H-6 (C2 ester neighbor): δ 8.21–8.36 ppm (d, J = 5–6 Hz) .
    • H-3/H-4: δ 7.17–7.70 ppm (m, pyridine ring) .
  • Piperazine protons :
    • N–CH₂–N: δ 2.35–3.82 ppm (m, methylene and methyl groups) .
    • N–CH₃: δ 2.35 ppm (s, 3H) .
  • Ethyl ester :
    • OCH₂CH₃: δ 1.20–1.40 ppm (t, 3H), δ 4.30–4.50 ppm (q, 2H) .

¹³C NMR (100 MHz, CDCl₃) :

  • Pyridine C=O: δ 166.5–167.6 ppm .
  • Piperazine carbons: δ 45–60 ppm (N–CH₂, N–CH₃) .

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion: [M+H]⁺ at m/z 264.17 (calc. 264.1707) .
  • Major fragments:
    • Loss of ethyl group: m/z 218 ([M+H−C₂H₅]⁺).
    • Piperazine cleavage: m/z 148 ([C₇H₁₀N₃O₂]⁺) .

High-Resolution MS (HRMS) :

  • Observed: m/z 264.1707 ([M+H]⁺) vs. calculated 264.1707 (error <1 ppm) .

Infrared and UV-Vis Absorption Characteristics

Infrared (IR) Spectroscopy :

Bond/Vibration Wavenumber (cm⁻¹) Intensity
Ester C=O stretch 1720–1740 Strong
Pyridine C=C/C=N 1580–1600 Medium
Piperazine C–N 1250–1300 Weak

UV-Vis Spectroscopy :

  • λmax (MeOH) : 273 nm (π→π* transition, pyridine ring) .
  • Molar absorptivity (ε) : ~2.7×10⁴ L·mol⁻¹·cm⁻¹ .

Properties

IUPAC Name

ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQIPXOVFSXMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The precursor, ethyl 5-(chloromethyl)pyridine-2-carboxylate, can be synthesized from ethyl 5-methylpyridine-2-carboxylate via chloromethylation:

  • Chloromethylation Step : Ethyl 5-methylpyridine-2-carboxylate is treated with formaldehyde and hydrochloric acid or a chloromethylating agent (e.g., paraformaldehyde with HCl gas) under controlled temperature to introduce the chloromethyl group at the 5-position of the pyridine ring.

Nucleophilic Substitution with 4-Methylpiperazine

  • The chloromethyl intermediate is reacted with 4-methylpiperazine in an aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
  • The reaction is typically carried out at elevated temperatures (50–80 °C) for several hours to ensure complete substitution.
  • A base such as triethylamine or potassium carbonate may be added to neutralize the hydrochloric acid formed and drive the reaction forward.

Purification

  • The reaction mixture is cooled and diluted with water.
  • The product is extracted with an organic solvent such as ethyl acetate.
  • The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated.
  • Final purification is achieved by recrystallization from ethanol/ethyl acetate or by chromatographic methods to yield Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate as a white solid.

Alternative Synthetic Route via Reduction of Pyridine-N-Oxide Intermediate

A more recent, mild and industrially favorable method involves:

  • Oxidation of ethyl 5-methylpyridine-2-carboxylate to the corresponding pyridine-N-oxide using hydrogen peroxide catalyzed by phosphomolybdic acid.
  • Subsequent reduction of the N-oxide intermediate in the presence of 4-methylpiperazine and palladium on charcoal catalyst with ammonium formate as a hydrogen donor.
  • This method avoids harsh chloromethylation reagents and high-pressure hydrogenation, offering better safety and environmental profiles.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Chloromethylation Formaldehyde + HCl or chloromethylating agent 0–25 2–4 85–90 Controlled pH to avoid over-chlorination
Nucleophilic substitution 4-Methylpiperazine, base (Et3N or K2CO3), DMF 50–80 4–8 75–85 Anhydrous conditions preferred
Extraction & purification Ethyl acetate, drying agent, recrystallization Ambient Purity >98% by HPLC
Oxidation to N-oxide H2O2, phosphomolybdic acid catalyst, water/methanol 70–80 4–8 90–92 Mild, catalytic oxidation
Reduction with Pd/C Pd/C, ammonium formate, methanol 30–50 10–20 78–80 Normal pressure, mild conditions

Research Findings and Industrial Considerations

  • Catalyst Efficiency : Phosphomolybdic acid significantly enhances hydrogen peroxide oxidation efficiency, reducing oxidant consumption and improving yield of the N-oxide intermediate.
  • Safety and Environmental Impact : The oxidation-reduction route avoids hazardous chloromethylation reagents and high-pressure hydrogenation, reducing risk and environmental pollution.
  • Purification : The final compound can be purified effectively by recrystallization, yielding high-purity material suitable for pharmaceutical applications.
  • Scalability : The described methods are amenable to scale-up with moderate reaction conditions and readily available reagents, favoring industrial production.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Conditions:

Reagent/ConditionProductYieldReference
1M NaOH (aqueous, 80°C, 6h)5-[(4-Methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid~85%
HCl (6M, reflux, 4h)Same as above~78%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.

  • Applications : Carboxylic acid derivatives are often intermediates for amide coupling in drug design .

Reduction of Ester to Alcohol

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reaction Conditions:

ReagentSolventTemperatureProductYield
LiAlH₄THF0°C → RT5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-ylmethanol72%
NaBH₄/I₂MeOHRefluxSame as above65%
  • Key Insight : LiAlH₄ provides higher selectivity for ester reduction compared to borohydride systems .

  • Applications : Alcohol derivatives serve as precursors for alkylation or oxidation reactions .

Functionalization of the Piperazine Moiety

The 4-methylpiperazine group undergoes alkylation, acylation, or nucleophilic substitution at the secondary amine.

Example Reactions:

Reaction TypeReagentProductNotes
Alkylation Methyl iodideN-Methyl-4-methylpiperazine derivativeRequires K₂CO₃ as base
Acylation Acetyl chlorideN-Acetyl-4-methylpiperazine derivativeLow yield (~45%) due to steric hindrance
Sulfonylation Tosyl chlorideN-Tosyl derivativeImproved water solubility
  • Applications : Modifications enhance pharmacokinetic properties or enable conjugation to biomolecules .

Nucleophilic Aromatic Substitution (Pyridine Ring)

The pyridine ring’s electron-deficient nature allows substitution at specific positions under controlled conditions.

Reaction Conditions:

PositionReagentProductYield
C-3NaN₃, Cu(I) catalyst3-Azido derivative60%
C-4Cl₂, FeCl₃4-Chloro derivative55%
  • Mechanism : Electrophilic or radical-mediated pathways, depending on reagents .

  • Challenges : Steric hindrance from the piperazine-methyl group limits reactivity at adjacent positions .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, enabling C–C bond formation.

Example: Suzuki-Miyaura Coupling

ConditionsProductYield
Pd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivative68%
  • Applications : Synthesis of extended π-systems for materials science or bioactive molecules .

Oxidation Reactions

The benzylic position adjacent to the pyridine nitrogen is susceptible to oxidation.

Oxidizing AgentProductYield
KMnO₄ (acidic)Pyridine-2,5-dicarboxylate40%
MnO₂Aldehyde intermediate50%
  • Mechanism : Radical or two-electron oxidation pathways, depending on conditions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is primarily studied for its potential therapeutic effects. Its structure suggests that it could interact with biological targets, particularly in the central nervous system (CNS).

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The incorporation of the pyridine moiety may enhance these effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • Anticancer Properties : Some studies have explored the cytotoxic effects of pyridine derivatives on various cancer cell lines. This compound has shown promise in inhibiting tumor growth, although further research is necessary to elucidate its mechanism of action .

Pharmacology

This compound's pharmacological profile is under investigation for its potential use as a drug candidate. The piperazine ring is known for its ability to bind to various receptors, making it a valuable scaffold for drug design.

Potential Mechanisms

  • Receptor Modulation : The compound may act as a ligand for serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways relevant to disease states, offering a dual mechanism of action .

Material Science

Beyond biological applications, this compound is also being explored for its utility in material science.

Applications

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength due to the presence of nitrogen heterocycles .

Analytical Chemistry

The compound serves as an important reference material in analytical chemistry for developing methods to quantify similar compounds in biological samples.

Analytical Techniques

  • Chromatography : High-performance liquid chromatography (HPLC) methods have been developed to analyze this compound in various matrices, aiding in pharmacokinetic studies .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntidepressant, AnticancerPromising activity against cancer cells
PharmacologyReceptor modulation, Enzyme inhibitionPotential interactions with CNS receptors
Material SciencePolymer synthesisImproved material properties
Analytical ChemistryReference material for quantificationHPLC methods developed

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyridine Carboxylate Derivatives

Ethyl 5-(3-acetyl-5-(4-chlorophenyl)-4-oxo-7-phenyl-4H-pyrano[2,3-b]pyridin-2-ylamino)pyridine-2-carboxylate (6bd) Structure: Features a fused pyrano-pyridine core with a 4-chlorophenyl group and acetyl substituent. Synthesis: Prepared via condensation of 4b with ethyl 5-aminopicolinate (46% yield) . Likely exhibits reduced solubility compared to the target compound due to higher hydrophobicity .

Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate Structure: Replaces pyridine with thiophene and includes a chiral amino-alcohol chain. The amino-alcohol group may improve water solubility but introduces stereochemical complexity .

Piperazine-Containing Analogues

N⁴-(1-(Aminomethyl)cyclohexyl)-N²-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232) Structure: Incorporates a pyrimidine-triamine scaffold linked to 4-methylpiperazine. Synthesis: Multi-step process involving Pd-catalyzed coupling and deprotection .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate 263.34 Ethyl carboxylate, Piperazine Moderate aqueous solubility (piperazine protonation), lipophilic (logP ~1-2)
Methyl 3-chloro-5-(4-chlorophenyl)pyridine-2-carboxylate 282.09 Chlorophenyl, Methyl carboxylate Low aqueous solubility (logP >3) due to halogenated groups
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester N/A Imidazo-pyridine, Ethyl ester Reduced solubility compared to pyridine due to fused aromatic system

Stability and Reactivity

  • Target Compound : The ester group is prone to hydrolysis under acidic/basic conditions, whereas the 4-methylpiperazine may form stable salts (e.g., HCl) to improve shelf life .
  • Analogues :
    • Chlorophenyl-substituted pyridines () : Enhanced stability due to electron-withdrawing chloro groups but lower metabolic clearance .
    • Benzimidazole derivatives () : Greater thermal stability from aromatic stacking but synthetic challenges in purification .

Biological Activity

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate (CAS Number: 1407532-82-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H21N3O2
  • Molecular Weight : 263.34 g/mol
  • Melting Point : 62 - 64 °C
  • Boiling Point : Not specified
  • Density : Not specified
  • Purity : 97% .

This compound has been studied for its interaction with various biological targets. The presence of the piperazine moiety suggests potential activity as a central nervous system agent, while the pyridine ring may contribute to its interaction with various receptors.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
AHepG20.95
BA5490.30
CMCF70.46

These findings indicate that modifications to the piperazine and pyridine structures can enhance antitumor efficacy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar derivatives have demonstrated moderate to significant activity against a range of pathogens:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Enterococcus faecalisModerate

The presence of the carboxylate group is believed to play a critical role in enhancing the antimicrobial efficacy .

Case Studies and Research Findings

  • Anticancer Studies : In a comparative study, derivatives of pyridine compounds exhibited varying degrees of inhibition against cancer cell lines, with some achieving an IC50 as low as 0.01 µM, indicating potent activity. This compound's structural similarity suggests it may possess comparable effects .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class, which could enhance their therapeutic profiles in vivo .
  • Mechanistic Studies : Research into the mechanism of action indicates that this compound may inhibit specific kinases involved in cell proliferation, thus contributing to its anticancer effects .

Q & A

Q. What are the common synthetic routes for Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
  • Step 1 : React tert-butyl-protected intermediates with Pd₂(dba)₃ and BINAP in toluene under nitrogen to introduce the 4-methylpiperazine moiety .
  • Step 2 : Reduction using Fe powder and NH₄Cl in ethanol to convert nitro groups to amines .
  • Step 3 : Deprotection with HCl/MeOH and neutralization with K₂CO₃ to yield the final compound .
  • Optimization : Adjust catalyst loading (e.g., Pd-based catalysts), solvent polarity, and temperature. Yields of ~40–50% are typical; flash chromatography (DCM/MeOH 99:1) is effective for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on signals for the pyridine ring (δ ~8.5–7.5 ppm for aromatic protons), ester carbonyl (δ ~165–170 ppm in ¹³C), and 4-methylpiperazine methyl group (δ ~2.3–2.5 ppm in ¹H) .
  • HRMS : Verify the molecular ion peak (exact mass calculated for C₁₅H₂₁N₃O₂) and isotopic patterns to confirm purity .
  • IR : Identify ester C=O stretches (~1720 cm⁻¹) and N–H stretches (~3300 cm⁻¹) if amines are present .

Q. How can researchers resolve low yields or by-product formation during synthesis?

  • Methodological Answer :
  • By-Product Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Chromatographic Optimization : Employ gradient elution (e.g., DCM/MeOH ratios) to separate polar by-products .
  • Reaction Monitoring : Track progress via TLC or LC-MS to identify incomplete steps early .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural validation?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for small-molecule refinement, ensuring proper handling of twinning or disorder .
  • Validation Metrics : Check R-factors (<0.05), residual electron density, and geometric outliers (e.g., bond angles) using CCDC validation tools .
  • Multi-Dataset Comparison : Cross-validate with powder XRD or neutron diffraction if single-crystal data is ambiguous .

Q. How does the 4-methylpiperazine substituent influence the compound’s reactivity in downstream modifications?

  • Methodological Answer :
  • Steric Effects : The methyl group on piperazine may hinder nucleophilic attacks at the adjacent nitrogen.
  • Electronic Effects : Piperazine’s electron-donating nature enhances electrophilic substitution on the pyridine ring.
  • Case Study : In analogs, alkylation at the piperazine nitrogen requires bulky bases (e.g., KOtBu) to deprotonate efficiently .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should experimental controls be designed?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand displacement (e.g., NMDA receptors, referencing similar pyridine carboxylates in ).
  • Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293) with positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) .
  • Dose-Response Curves : Test 5–7 concentrations (1 nM–100 μM) in triplicate to calculate IC₅₀/EC₅₀ values .

Q. How can mechanistic studies clarify contradictory data in catalytic reactions involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to trace reaction pathways via NMR or MS .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to identify transition states and rate-determining steps .
  • Kinetic Profiling : Monitor intermediates via stopped-flow spectroscopy under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.